molecular formula C17H25N3O3 B4438902 N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide

N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide

Cat. No. B4438902
M. Wt: 319.4 g/mol
InChI Key: ZZLLBELRNIPCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide, also known as MPAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is a derivative of the well-known drug, methamphetamine. MPAPA has been found to have a wide range of biological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide involves the inhibition of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on the body. N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has also been found to have an affinity for sigma receptors, which are known to play a role in various physiological processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on the body, including improving mood, reducing anxiety, and increasing motivation. N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has also been found to have an analgesic effect, which can be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has several advantages and limitations for lab experiments. One of the advantages of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide is that it has a high affinity for monoamine transporters, making it a potent inhibitor of these transporters. This property of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide makes it a useful tool for studying the role of these transporters in various physiological processes. However, one of the limitations of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide is that it has a short half-life, which can make it difficult to study its effects over a longer period.

Future Directions

There are several future directions for the study of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide. One of the future directions is the development of more potent and selective inhibitors of monoamine transporters, which can be useful in the treatment of various neurological disorders. Another future direction is the study of the role of sigma receptors in various physiological processes, including pain perception and inflammation. Additionally, the development of more stable analogs of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide can be useful in studying its effects over a longer period.

Scientific Research Applications

N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological effects, making it a promising candidate for various research studies. N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide has been found to be a potent inhibitor of monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This property of N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide makes it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

N-[2-methoxy-5-[(2-piperidin-1-ylacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-16(21)19-14-11-13(7-8-15(14)23-2)18-17(22)12-20-9-5-4-6-10-20/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLLBELRNIPCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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